Cas no 384362-18-9 ({4-(4-Methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yloxy}acetic acid)

{4-(4-Methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yloxy}acetic acid 化学的及び物理的性質
名前と識別子
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- 2-((4-(4-Methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl)oxy)acetic acid
- STL466261
- MFCD03266040
- Oprea1_633644
- {[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}acetic acid
- EN300-302771
- 2-{[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}acetic acid
- AKOS004938914
- 2-((4-(4-Methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl)oxy)aceticacid
- acetic acid, [[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-1-benzopyran-7-yl]oxy]-
- 384362-18-9
- LS-04940
- ALBB-015840
- CS-0280146
- ([4-(4-Methoxyphenyl)-8-methyl-2-oxo-2h-chromen-7-yl]oxy)acetic acid
- 2-[4-(4-methoxyphenyl)-8-methyl-2-oxochromen-7-yl]oxyacetic acid
- {4-(4-Methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yloxy}acetic acid
-
- MDL: MFCD03266040
- インチ: InChI=1S/C19H16O6/c1-11-16(24-10-17(20)21)8-7-14-15(9-18(22)25-19(11)14)12-3-5-13(23-2)6-4-12/h3-9H,10H2,1-2H3,(H,20,21)
- InChIKey: HXRDDBNOBBLTLY-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 340.09468823Da
- どういたいしつりょう: 340.09468823Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 25
- 回転可能化学結合数: 5
- 複雑さ: 534
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 82.1Ų
- 疎水性パラメータ計算基準値(XlogP): 3
{4-(4-Methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yloxy}acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-302771-5.0g |
2-{[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}acetic acid |
384362-18-9 | 5.0g |
$1075.0 | 2023-02-25 | ||
Enamine | EN300-302771-0.5g |
2-{[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}acetic acid |
384362-18-9 | 0.5g |
$271.0 | 2023-09-06 | ||
TRC | M056880-2000mg |
{[4-(4-Methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}acetic acid |
384362-18-9 | 2g |
$ 615.00 | 2022-06-04 | ||
Enamine | EN300-302771-0.05g |
2-{[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}acetic acid |
384362-18-9 | 0.05g |
$66.0 | 2023-09-06 | ||
Enamine | EN300-302771-1.0g |
2-{[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}acetic acid |
384362-18-9 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-302771-10.0g |
2-{[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}acetic acid |
384362-18-9 | 10.0g |
$1593.0 | 2023-02-25 | ||
Enamine | EN300-302771-10g |
2-{[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}acetic acid |
384362-18-9 | 10g |
$1593.0 | 2023-09-06 | ||
OTAVAchemicals | 3460118-500MG |
2-{[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}acetic acid |
384362-18-9 | 95% | 500MG |
$150 | 2023-07-05 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1350816-5g |
2-((4-(4-Methoxyphenyl)-8-methyl-2-oxo-2h-chromen-7-yl)oxy)acetic acid |
384362-18-9 | 97% | 5g |
¥5676.00 | 2024-05-15 | |
Enamine | EN300-302771-5g |
2-{[4-(4-methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}acetic acid |
384362-18-9 | 5g |
$1075.0 | 2023-09-06 |
{4-(4-Methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yloxy}acetic acid 関連文献
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J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
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Timothy J. Boyle,Mark A. Rodriguez,Todd M. Alam Dalton Trans., 2003, 4598-4603
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879
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Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
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Joanna Katarzyńska,Adam Mazur,Wojciech M. Wolf,Simon J. Teat,Stefan Jankowski,Mirosław T. Leplawy,Janusz Zabrocki Org. Biomol. Chem., 2012,10, 6705-6716
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
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10. A catalytic multicomponent coupling reaction for the enantioselective synthesis of spiroacetals†Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
{4-(4-Methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yloxy}acetic acidに関する追加情報
Professional Introduction to {4-(4-Methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yloxy}acetic Acid (CAS No. 384362-18-9)
{4-(4-Methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yloxy}acetic acid} is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound, identified by its CAS number 384362-18-9, belongs to the chromene class of heterocyclic compounds, which are known for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly its aromatic ring systems and functional groups, make it a promising candidate for further research and development in medicinal chemistry.
The chemical structure of {4-(4-Methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yloxy}acetic acid consists of a chromen core substituted with various functional groups. The presence of a methoxy group at the 4-position of the phenyl ring and a methyl group at the 8-position of the chromen ring contributes to its unique electronic and steric properties. Additionally, the acetoxy group at the 7-position introduces a polar moiety that enhances solubility and reactivity, making it suitable for various biochemical interactions.
Recent advancements in pharmaceutical research have highlighted the potential of chromene derivatives as bioactive molecules. Studies have demonstrated that compounds with similar structural motifs exhibit anti-inflammatory, antioxidant, and anticancer properties. The specific arrangement of functional groups in {4-(4-Methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yloxy}acetic acid suggests that it may interact with biological targets in ways that could be beneficial for therapeutic intervention.
One of the most intriguing aspects of this compound is its potential role in modulating enzyme activity. The chromen core is known to interact with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways. By targeting these enzymes, {4-(4-Methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yloxy}acetic acid could potentially reduce inflammation and related symptoms. Furthermore, its ability to scavenge free radicals due to the presence of an aromatic system makes it a candidate for antioxidant therapies.
Another area of interest is the compound's potential application in cancer research. Chromene derivatives have been shown to induce apoptosis in certain cancer cell lines by inhibiting key signaling pathways. The structural features of {4-(4-Methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yloxy}acetic acid may allow it to disrupt cancer cell proliferation and survival mechanisms, offering a novel approach to cancer treatment.
The synthesis of {4-(4-Methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yloxy}acetic acid involves multi-step organic reactions that require precise control over reaction conditions. The use of advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions has been crucial in achieving high yields and purity. These synthetic strategies not only highlight the compound's complexity but also showcase the advancements in synthetic organic chemistry that enable the production of such intricate molecules.
In conclusion, {4-(4-Methoxyphenyl)-8-methyl-2-oxo-2H-chromen-7-yloxy}acetic acid represents a significant area of research in pharmaceutical chemistry. Its unique structural features and potential biological activities make it a valuable compound for further investigation. As research continues to uncover new therapeutic applications, this molecule could play a crucial role in developing novel treatments for various diseases. The ongoing studies into its mechanisms of action and pharmacological effects will further enhance our understanding of its potential benefits and applications.
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